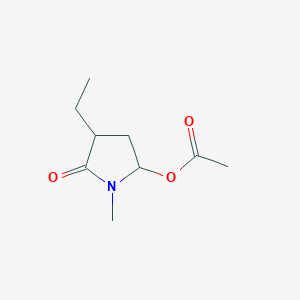

N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone

Description

N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone is a chemical compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This compound is characterized by the presence of a methyl group, an acetyloxyl group, and an ethyl group attached to the pyrrolidone ring, which imparts unique chemical properties.

Properties

IUPAC Name |

(4-ethyl-1-methyl-5-oxopyrrolidin-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-7-5-8(13-6(2)11)10(3)9(7)12/h7-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIIOAURPGWWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722521 | |

| Record name | 4-Ethyl-1-methyl-5-oxopyrrolidin-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67004-63-1 | |

| Record name | 4-Ethyl-1-methyl-5-oxopyrrolidin-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylpyrrolidone and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents. For instance, the reaction may be conducted at elevated temperatures (e.g., 80-100°C) and in the presence of an acid catalyst to facilitate the acetylation process.

Purification: After the reaction is complete, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions may lead to the formation of reduced derivatives of the compound.

Substitution: The acetyloxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Industry: The compound is utilized in the production of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone involves its interaction with molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its functional groups may participate in chemical reactions, influencing the activity of enzymes or other biological molecules.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-2-pyrrolidone: A widely used solvent with similar properties but lacking the acetyloxyl and ethyl groups.

N-Ethyl-2-pyrrolidone: Another solvent with an ethyl group instead of a methyl group.

N-Methyl-5-ethyl-2-pyrrolidone: Similar structure but without the acetyloxyl group.

Uniqueness

N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone is unique due to the presence of the acetyloxyl group, which imparts distinct chemical reactivity and solubility characteristics. This makes it particularly useful in applications where specific interactions with other molecules are required.

Biological Activity

N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone (NMAEP) is a compound of increasing interest in various fields including pharmaceuticals and biotechnology due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of NMAEP, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

NMAEP is derived from the pyrrolidone family, characterized by a five-membered lactam ring. Its molecular formula is , with a molecular weight of 185.22 g/mol. The presence of an acetyloxy group enhances its solubility and reactivity, making it a versatile compound in biological applications.

The biological activity of NMAEP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that NMAEP may modulate biochemical pathways by influencing enzyme activity or receptor binding, similar to other pyrrolidone derivatives.

Biological Activities

-

Antimicrobial Activity :

Research indicates that NMAEP exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. -

Cytotoxic Effects :

In vitro studies have shown that NMAEP can induce cytotoxicity in cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells, suggesting its potential role in cancer therapy. -

Neuroprotective Effects :

Preliminary research suggests that NMAEP may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter systems could provide insights into therapeutic applications for cognitive disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of NMAEP against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that NMAEP had an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxic effects of NMAEP were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

Research Findings

Recent studies have explored the pharmacokinetics and metabolism of NMAEP, revealing that it is rapidly absorbed and metabolized in vivo. The elimination half-life was found to be approximately 4 hours in plasma, with significant excretion via urine as metabolites rather than unchanged compound .

Toxicological Profile

The safety profile of NMAEP has been evaluated through various toxicological assessments. Acute exposure studies indicate that while NMAEP can cause mild irritation at high concentrations, it is generally well-tolerated at lower doses . Long-term studies are necessary to fully understand the chronic effects and safety margins for human exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.